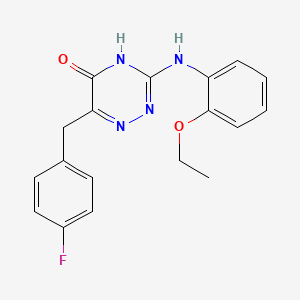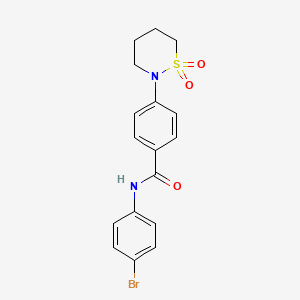![molecular formula C18H19N3O2 B2509021 N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide CAS No. 1311625-40-7](/img/structure/B2509021.png)
N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as GNE-272 and is classified as a small molecule inhibitor. It has been found to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide involves the inhibition of a specific protein target. This protein target is involved in various cellular processes such as cell growth, differentiation, and survival. By inhibiting this protein target, N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide can potentially disrupt these cellular processes and lead to the death of cancer cells or the suppression of immune responses in autoimmune diseases.
Biochemical and Physiological Effects
Studies have shown that N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide can have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to suppress immune responses in autoimmune diseases by inhibiting the production of certain cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide in lab experiments is its high affinity for a specific protein target. This makes it a potent inhibitor and allows for the study of the effects of inhibiting this protein target. However, one limitation is that it may not be effective against all types of cancer or autoimmune diseases.
Future Directions
There are several future directions for the study of N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide. One direction is the study of its effectiveness in combination with other drugs or treatments. Another direction is the study of its potential use in other diseases or conditions beyond cancer and autoimmune diseases. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound.
Synthesis Methods
The synthesis of N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide involves several steps. The first step is the synthesis of 3-(pyridin-3-yl)methoxybenzaldehyde, which is then reacted with 2-methyl-3-butenenitrile to form the intermediate product. The final step involves the reaction of the intermediate product with 4-bromobenzoyl chloride to yield the desired product.
Scientific Research Applications
N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide has been extensively studied for its potential therapeutic applications. It has been found to have inhibitory effects on certain protein targets, making it a potential candidate for the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory disorders.
properties
IUPAC Name |
N-(1-cyano-2-methylpropyl)-3-(pyridin-3-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13(2)17(10-19)21-18(22)15-6-3-7-16(9-15)23-12-14-5-4-8-20-11-14/h3-9,11,13,17H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFMJMFSBWORSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=CC(=CC=C1)OCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2508939.png)
![(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2508940.png)

![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)
![2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole](/img/structure/B2508946.png)

![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2508949.png)
![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)



